molecular formula C18H17N3O4 B2826432 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide CAS No. 941870-86-6

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide

Cat. No.: B2826432
CAS No.: 941870-86-6
M. Wt: 339.351
InChI Key: VXKSSBWPHYERMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold acetylated at the 1-position and substituted with a 4-nitrobenzamide group at the 6-position. Its molecular formula is C₁₈H₁₇N₃O₄, with a molecular weight of 339.35 g/mol.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12(22)20-10-2-3-14-11-15(6-9-17(14)20)19-18(23)13-4-7-16(8-5-13)21(24)25/h4-9,11H,2-3,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKSSBWPHYERMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

    Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Nitration: The final step involves the nitration of the acetylated quinoline derivative using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The nitro group is often involved in redox reactions, which can lead to the generation of reactive oxygen species, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with two analogs identified in the literature:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide C₁₈H₁₇N₃O₄ 339.35 Acetylated tetrahydroquinolin, nitrobenzamide Target
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide C₁₅H₉N₃O₅S 343.31 Dioxolobenzothiazole fused ring, nitrobenzamide
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide C₁₈H₁₈N₂O₂ 294.35 Acetylated tetrahydroquinolin, unsubstituted benzamide
Key Observations :

Core Scaffold Variation: The target compound and share the acetylated tetrahydroquinoline core. In contrast, replaces this with a dioxolobenzothiazole fused ring system, introducing sulfur and additional oxygen atoms. This difference likely impacts electronic properties and steric bulk.

Substituent Effects :

  • The 4-nitrobenzamide group in the target compound and introduces strong electron-withdrawing character, which may enhance stability or alter solubility compared to the unsubstituted benzamide in .

Molecular Weight and Polarity :

  • The nitro group increases the molecular weight of the target compound (~339 g/mol) compared to (~294 g/mol). The sulfur atom in contributes to its intermediate molecular weight (~343 g/mol) and may influence lipophilicity.

Physicochemical and Functional Implications

  • This contrasts with , where the absence of a nitro group creates a more electron-rich aromatic system.
  • Solubility and Bioavailability: The acetyl group in the tetrahydroquinoline core (target and ) may improve solubility in organic solvents compared to non-acetylated analogs. However, the nitro group in the target compound could reduce aqueous solubility relative to due to increased hydrophobicity.
  • Heterocyclic Ring Impact: The dioxolobenzothiazole core in introduces a rigid, planar structure with sulfur, which may enhance binding to metalloenzymes or alter pharmacokinetic profiles compared to the flexible tetrahydroquinoline scaffold.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H16N4O3
  • Molecular Weight : Approximately 300.32 g/mol
  • Key Functional Groups : Nitro group (-NO2), amide linkage (-C(=O)N-), and a tetrahydroquinoline moiety.

The tetrahydroquinoline structure is known for its versatility in biological applications, while the nitro group contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The nitro group may interact with nucleophilic sites on enzymes, leading to inhibition. This interaction can result in the formation of reactive intermediates that bind covalently to target proteins .
  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. The mechanism often involves the reduction of the nitro group to form toxic intermediates that damage bacterial DNA .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant effects in animal models. The structure's ability to interact with specific receptors may contribute to this activity .
  • Anti-inflammatory Properties : Nitro-containing compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as iNOS and COX-2. This suggests potential applications in treating inflammatory diseases .
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth by interfering with angiogenesis and other cancer-related pathways .

Research Findings and Case Studies

A variety of studies have explored the biological activity of compounds related to this compound:

StudyFindings
Identified a series of tetrahydroisoquinolinyl-benzamides with anticonvulsant activity.
Demonstrated that nitro compounds can act as effective antimicrobial agents through DNA damage mechanisms.
Investigated anti-inflammatory effects of nitrobenzamide derivatives on iNOS and COX-2 inhibition.

Q & A

Q. What are the key steps for synthesizing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Acylation : Introducing the acetyl group to the tetrahydroquinoline scaffold under reflux conditions in solvents like toluene or dimethylformamide (DMF).
  • Amide Coupling : Reacting the acetylated intermediate with 4-nitrobenzoyl chloride, often using a base like triethylamine to facilitate bond formation .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Optimization strategies :

  • Temperature control : Reflux conditions (~110°C in toluene) improve reaction rates and yields.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and minimizes side products .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (e.g., δ 8.95 ppm for amide protons in DMSO-d6_6) confirm substituent positions and molecular integrity .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) validates molecular weight (e.g., [M+H]+^+ at m/z 339.351 for C18_{18}H17_{17}N3_3O4_4) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650 cm1^{-1} for the acetyl group) .

Q. How does the structural configuration of this compound influence its solubility and bioavailability?

  • Lipophilicity : The nitrobenzamide and acetyl groups increase hydrophobicity, reducing aqueous solubility but enhancing membrane permeability.
  • Hydrogen bonding : The amide and acetyl moieties provide H-bond donors/acceptors, improving solubility in polar organic solvents (e.g., DMSO) .
  • Bioavailability : Structural analogs with similar substituents show moderate blood-brain barrier penetration, making this compound suitable for CNS-targeted studies .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across different cell lines be resolved?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing nitro with methoxy groups) to isolate pharmacophoric elements .
  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell viability tests (MTT assays) to distinguish target-specific effects from cytotoxicity .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .

Q. What computational methods are recommended for predicting the binding mode of this compound to biological targets?

  • Molecular docking : Software like AutoDock Vina can model interactions with proteins (e.g., kinases or GPCRs), leveraging the nitro group’s electron-withdrawing properties for π-π stacking .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over time .
  • Pharmacophore modeling : Identify critical features (e.g., acetyl group as a hydrogen bond acceptor) using tools like Schrödinger’s Phase .

Q. What experimental strategies address low yield during the amide coupling step?

  • Coupling reagent optimization : Replace traditional acyl chlorides with HATU or EDCI for milder, higher-yielding conditions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining efficiency .
  • In situ activation : Use N-hydroxysuccinimide (NHS) esters to stabilize reactive intermediates .

Q. How can researchers validate the proposed mechanism of action involving enzyme inhibition?

  • Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition constants (KiK_i) and mode (competitive/non-competitive) .
  • X-ray crystallography : Resolve co-crystal structures of the compound bound to the target enzyme (e.g., using SHELX for refinement) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm interaction specificity .

Q. What strategies mitigate oxidative degradation of the nitro group during long-term stability studies?

  • Storage conditions : Use inert atmospheres (argon) and low temperatures (-20°C) to slow degradation .
  • Antioxidant additives : Include 0.1% BHT in stock solutions to scavenge free radicals .
  • Lyophilization : Convert to a stable powder form, reducing hydrolytic degradation in solution .

Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life, clearance, and tissue distribution to identify bioavailability bottlenecks .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .
  • Dose-response modeling : Apply Hill equation analyses to correlate in vitro IC50_{50} values with effective in vivo doses .

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions at larger scales .
  • Quality by Design (QbD) : Use factorial experiments to identify critical process parameters (e.g., stirring rate, solvent ratio) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.